molecular formula C8H8ClN3O2 B2854555 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride CAS No. 2260935-81-5

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

Cat. No. B2854555
CAS RN: 2260935-81-5
M. Wt: 213.62
InChI Key: MMTYFEFIQWFVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2. It is not intended for human or veterinary use and is typically used for research purposes. It is related to Benzotriazole, a compound that has been extensively explored for the synthesis of organic derivatives and as corrosion inhibitors .


Synthesis Analysis

Benzotriazole methodology has been recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .


Molecular Structure Analysis

The molecular structure of 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 213.62.


Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthons for the Graebe–Ullmann reaction . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .


Physical And Chemical Properties Analysis

Benzotriazole is known for its stability and its ability to activate molecules toward numerous transformations . It is also known for its unique physicochemical properties when anchored on molecular scaffolds .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, which includes 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, is recognized as a versatile and successful synthesis protocol. It’s used in the construction of pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule, activating it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

Synthesis of Natural and Synthetic-Based Molecules

Benzotriazole, including its derivatives like 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Material Sciences

Benzotriazole derivatives have found profound applications in material sciences as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Synthesis of Heterocyclic Compounds

Benzotriazole, including 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been used in the synthesis of various heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Synthesis Auxiliary

Benzotriazole has been described as a “tame halogen” and serves as an ideal synthetic auxiliary. It has been used in the synthesis of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and successful synthesis protocol . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology are promising . Future research may continue to explore the synthesis and pharmacological activities of triazole derivatives .

properties

IUPAC Name

1-methylbenzotriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYFEFIQWFVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

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